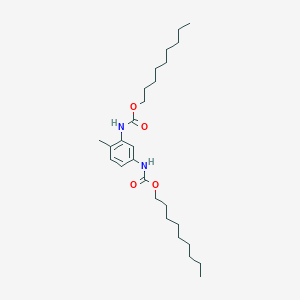
Dinonyl (4-methylbenzene-1,3-diyl)biscarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NONYL N-(2-METHYL-5-{[(NONYLOXY)CARBONYL]AMINO}PHENYL)CARBAMATE is a complex organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NONYL N-(2-METHYL-5-{[(NONYLOXY)CARBONYL]AMINO}PHENYL)CARBAMATE typically involves the reaction of nonyl isocyanate with 2-methyl-5-aminophenyl nonyl carbonate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.
-
Step 1: : Preparation of 2-methyl-5-aminophenyl nonyl carbonate.
- React 2-methyl-5-aminophenol with nonyl chloroformate in the presence of a base such as triethylamine.
- The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
-
Step 2: : Formation of NONYL N-(2-METHYL-5-{[(NONYLOXY)CARBONYL]AMINO}PHENYL)CARBAMATE.
- React the prepared 2-methyl-5-aminophenyl nonyl carbonate with nonyl isocyanate.
- The reaction is conducted at room temperature with stirring until completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
NONYL N-(2-METHYL-5-{[(NONYLOXY)CARBONYL]AMINO}PHENYL)CARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamate group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nonyl or phenyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced carbamate derivatives.
Substitution: Formation of substituted carbamate compounds with new functional groups.
Scientific Research Applications
NONYL N-(2-METHYL-5-{[(NONYLOXY)CARBONYL]AMINO}PHENYL)CARBAMATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacologically active compound.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of NONYL N-(2-METHYL-5-{[(NONYLOXY)CARBONYL]AMINO}PHENYL)CARBAMATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular membranes, affecting their permeability and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
NONYL N-(2-METHYL-5-{[(HEXYLOXY)CARBONYL]AMINO}PHENYL)CARBAMATE: Similar structure but with a hexyl group instead of a nonyl group.
NONYL N-(2-METHYL-5-{[(OCTYLOXY)CARBONYL]AMINO}PHENYL)CARBAMATE: Similar structure but with an octyl group instead of a nonyl group.
NONYL N-(2-METHYL-5-{[(DECYLOXY)CARBONYL]AMINO}PHENYL)CARBAMATE: Similar structure but with a decyl group instead of a nonyl group.
Uniqueness
The uniqueness of NONYL N-(2-METHYL-5-{[(NONYLOXY)CARBONYL]AMINO}PHENYL)CARBAMATE lies in its specific nonyl and phenyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, including organic synthesis, biological research, and industrial production.
Properties
Molecular Formula |
C27H46N2O4 |
|---|---|
Molecular Weight |
462.7 g/mol |
IUPAC Name |
nonyl N-[2-methyl-5-(nonoxycarbonylamino)phenyl]carbamate |
InChI |
InChI=1S/C27H46N2O4/c1-4-6-8-10-12-14-16-20-32-26(30)28-24-19-18-23(3)25(22-24)29-27(31)33-21-17-15-13-11-9-7-5-2/h18-19,22H,4-17,20-21H2,1-3H3,(H,28,30)(H,29,31) |
InChI Key |
XEAUGHVVNJRJKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)NC1=CC(=C(C=C1)C)NC(=O)OCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















